molecular formula C17H25BrN4 B4035746 3-[2-(4-Methylpiperidin-1-yl)ethyl]-1,2-dihydroimidazo[1,2-a]benzimidazole;hydrobromide

3-[2-(4-Methylpiperidin-1-yl)ethyl]-1,2-dihydroimidazo[1,2-a]benzimidazole;hydrobromide

Cat. No.: B4035746
M. Wt: 365.3 g/mol
InChI Key: YUNUZBDWLPPWEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(4-Methylpiperidin-1-yl)ethyl]-1,2-dihydroimidazo[1,2-a]benzimidazole;hydrobromide is a useful research compound. Its molecular formula is C17H25BrN4 and its molecular weight is 365.3 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[2-(4-methyl-1-piperidinyl)ethyl]-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole hydrobromide is 364.12626 g/mol and the complexity rating of the compound is 353. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

One study focused on the inhibitive action of synthesized benzimidazole derivatives on the corrosion of N80 steel in hydrochloric acid solution. Using a variety of analytical techniques, it was found that these inhibitors efficiently protect the steel, with inhibition efficiency increasing with the concentration of inhibitors. This study also utilized quantum chemical calculations to correlate experimental findings, highlighting the potential of benzimidazole derivatives in industrial applications to prevent metal corrosion (Yadav et al., 2016).

Pharmaceutical Applications

In the pharmaceutical sector, benzimidazole derivatives have been synthesized and evaluated for various therapeutic activities:

  • Antiulcer Agents : New imidazo[1,2-a]pyridines substituted at the 3-position were synthesized as potential antisecretory and cytoprotective antiulcer agents. While none displayed significant antisecretory activity, several demonstrated good cytoprotective properties (Starrett et al., 1989).
  • Antihistaminic Agents : Another research synthesized 2-(4-substituted-1-(homo)piperazinyl)benzimidazoles for H1-antihistaminic activity, showing potent in vivo activity and highlighting the importance of the oxygen atom in the 2-(substituted-oxy)ethyl group for potent activity (Iemura et al., 1986).

Material Science

The study on 3-(benzimidazolyl-2)-2-iminocoumarins' reaction with aromatic aldehydes demonstrated the formation of compounds that fluoresce effectively in alcohol solutions, suggesting their potential use in material science for the development of new fluorescent materials (Gorobets & Abakumov, 2002).

Antimycobacterial Activity

Benzimidazole derivatives have also been explored for their antimycobacterial activity against M. tuberculosis strains, with some compounds showing good activity, indicating their potential as novel therapeutics for tuberculosis (Yoon et al., 2013).

Properties

IUPAC Name

3-[2-(4-methylpiperidin-1-yl)ethyl]-1,2-dihydroimidazo[1,2-a]benzimidazole;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4.BrH/c1-14-6-8-19(9-7-14)10-11-20-12-13-21-16-5-3-2-4-15(16)18-17(20)21;/h2-5,14H,6-13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNUZBDWLPPWEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCN2CCN3C2=NC4=CC=CC=C43.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(4-Methylpiperidin-1-yl)ethyl]-1,2-dihydroimidazo[1,2-a]benzimidazole;hydrobromide
Reactant of Route 2
3-[2-(4-Methylpiperidin-1-yl)ethyl]-1,2-dihydroimidazo[1,2-a]benzimidazole;hydrobromide
Reactant of Route 3
3-[2-(4-Methylpiperidin-1-yl)ethyl]-1,2-dihydroimidazo[1,2-a]benzimidazole;hydrobromide
Reactant of Route 4
Reactant of Route 4
3-[2-(4-Methylpiperidin-1-yl)ethyl]-1,2-dihydroimidazo[1,2-a]benzimidazole;hydrobromide
Reactant of Route 5
Reactant of Route 5
3-[2-(4-Methylpiperidin-1-yl)ethyl]-1,2-dihydroimidazo[1,2-a]benzimidazole;hydrobromide
Reactant of Route 6
3-[2-(4-Methylpiperidin-1-yl)ethyl]-1,2-dihydroimidazo[1,2-a]benzimidazole;hydrobromide

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